molecular formula C14H8F9N5O B3031669 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine CAS No. 618092-26-5

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine

Cat. No. B3031669
CAS RN: 618092-26-5
M. Wt: 433.23
InChI Key: ZXDAKBNIYIBFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C14H8F9N5O and its molecular weight is 433.23. The purity is usually 95%.
The exact mass of the compound 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gene Expression Inhibition

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine has been studied for its potential in inhibiting NF-kappaB and AP-1 gene expression. Research by Palanki et al. (2000) focused on modifying this compound to improve its oral bioavailability, indicating its potential in therapeutic applications targeting these transcription factors Palanki et al..

Synthesis of Novel Compounds

Liu (2013) reported the synthesis of novel imidazo[1,2-a]pyrimidine compounds using 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine. This research highlights the chemical versatility and potential for creating new molecules with unique properties Liu.

Biological Activity Studies

He, Wang, and Li (2006) synthesized a similar compound and analyzed its biological activities, including weak herbicidal properties. This suggests possible applications in agriculture or biocontrol He, Wang, & Li.

Antibacterial and Antifungal Evaluation

Vora and Vyas (2019) evaluated newly synthesized compounds, including analogs of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine, for antibacterial and antifungal activities. Their research adds to the understanding of its potential use in addressing microbial infections Vora & Vyas.

Antifilarial Activity

Bao (1989) explored the antifilarial activity of related guanidine compounds. This research contributes to the potential use of these compounds in treating parasitic infections Bao.

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F9N5O/c15-12(16,17)5-1-6(13(18,19)20)3-7(2-5)25-10(24)28-11-26-8(14(21,22)23)4-9(29)27-11/h1-4H,(H4,24,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDAKBNIYIBFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=NC2=NC(=CC(=O)N2)C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)N/C(=N/C2=NC(=CC(=O)N2)C(F)(F)F)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine

CAS RN

618092-26-5
Record name N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[4-HYDROXY-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]GUANIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine
Reactant of Route 3
Reactant of Route 3
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine
Reactant of Route 4
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine
Reactant of Route 5
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine
Reactant of Route 6
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.